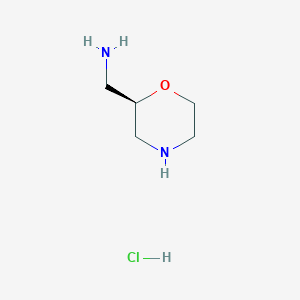![molecular formula C30H34O5Si B14031186 tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is a synthetic organic compound often used in carbohydrate chemistry. It is a derivative of D-glucal, a sugar molecule, and is modified with protective groups to facilitate specific chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-glucal are protected using tert-butyldiphenylsilyl chloride and 4-methoxybenzylidene to prevent unwanted reactions.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as imidazole or pyridine, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated equipment to ensure consistency and purity. The reaction conditions are optimized for yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of protective groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) in solvents like dichloromethane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various acids or bases depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction would yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal involves its role as a protected sugar derivative. The protective groups prevent unwanted reactions during synthesis, allowing for selective modification of the sugar molecule. The molecular targets and pathways involved depend on the specific application and the final product being synthesized.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-O-tert-Butyldiphenylsilyl-D-glucal: Lacks the 4,6-O-(4-methoxybenzylidene) group.
4,6-O-(4-methoxybenzylidene)-D-glucal: Lacks the 3-O-tert-Butyldiphenylsilyl group.
Uniqueness
3-O-tert-Butyldiphenylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal is unique due to the combination of protective groups, which allows for selective reactions and modifications that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C30H34O5Si |
|---|---|
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C30H34O5Si/c1-30(2,3)36(24-11-7-5-8-12-24,25-13-9-6-10-14-25)35-26-19-20-32-27-21-33-29(34-28(26)27)22-15-17-23(31-4)18-16-22/h5-20,26-29H,21H2,1-4H3/t26-,27-,28+,29?/m1/s1 |
InChI-Schlüssel |
GPGWYHWCOKUTGD-HFVNIMEJSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C=CO[C@H]4[C@H]3OC(OC4)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC4C3OC(OC4)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


palladium(II)](/img/structure/B14031108.png)
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
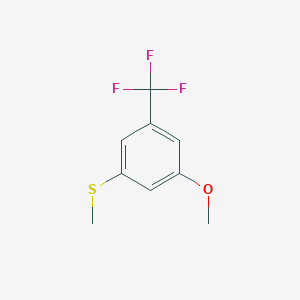
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
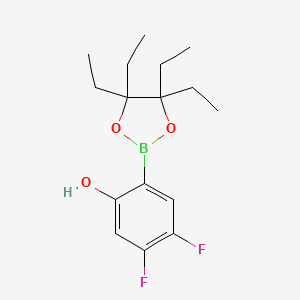
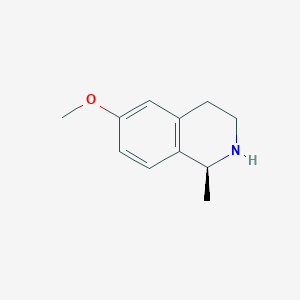
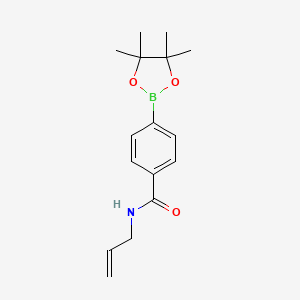
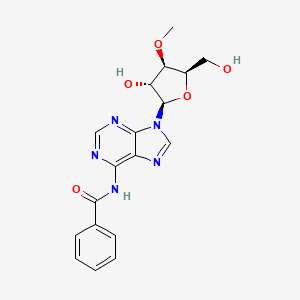
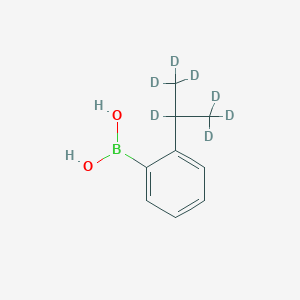

![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
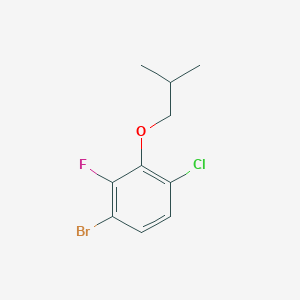
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
